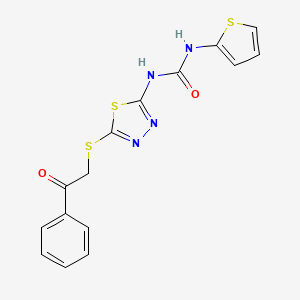
1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H12N4O2S3 and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a thiophen moiety, which are known for their biological properties. The synthesis of such compounds typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of thiadiazole and urea exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiadiazole derivatives displayed IC50 values in the nanomolar range against acute myeloid leukemia (AML) cell lines, indicating potent activity against FLT3 mutations .
Urease Inhibition
Urease is an enzyme that plays a critical role in various physiological processes, and its inhibition can lead to therapeutic benefits in conditions like kidney stones and urinary tract infections. Recent studies have shown that thiadiazole derivatives exhibit strong urease inhibitory activity. The parent compound demonstrated an IC50 value of 0.87 µM against urease, significantly outperforming traditional inhibitors like thiourea (IC50 = 22.54 µM) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiadiazole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups and their positions on the thiadiazole ring can significantly influence the potency of the compound. For example, fluorine substitutions on the thiadiazole ring have been shown to enhance urease inhibition .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 6a | 0.87 | Urease Inhibition |
| Thiourea | 22.54 | Urease Inhibition |
| 3c | 68.0 | Tyrosinase Inhibition |
Molecular Dynamics Studies
Molecular dynamics simulations provide insight into the stability and interaction of the compound with target enzymes like urease. These studies indicate that the binding affinity and stability of the compound in complex with urease are significantly higher compared to traditional inhibitors, suggesting a favorable pharmacokinetic profile .
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Acute Myeloid Leukemia (AML) : A series of thiadiazole urea derivatives were synthesized and tested against AML cell lines (MOLM-13 and MV4-11), showing selective cytotoxicity with minimal effects on non-cancerous cells .
- Urease Activity : The efficacy of various thiadiazole derivatives was assessed against urease from Jack bean, revealing significant inhibitory effects across multiple synthesized compounds .
Eigenschaften
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S3/c20-11(10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)16-12-7-4-8-22-12/h1-8H,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCWEUCZVMNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














